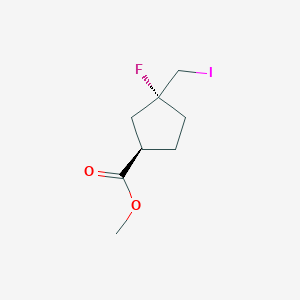

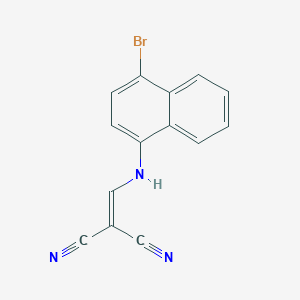

![molecular formula C19H15F3N6O2 B2553595 1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole CAS No. 338395-55-4](/img/structure/B2553595.png)

1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole is a triazole derivative, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring. They are often synthesized through click chemistry reactions, which are characterized by their high efficiency and selectivity .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including the click reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This method is efficient and has been used to synthesize a variety of triazole compounds . For instance, the synthesis of 1-{[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives was performed using a one-pot, four-component condensation reaction, demonstrating the versatility of triazole synthesis .

Molecular Structure Analysis

Triazole compounds can exhibit different coordination patterns when forming complexes with metals. For example, in some ruthenium complexes, the N(3) of the triazole skeleton coordinates with the metal, while in others, the N(2) is involved . The molecular structure of triazole derivatives can be determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including oxidation and transfer hydrogenation when they are part of metal complexes . They can also undergo functionalization reactions, such as lithiation-trapping sequences, which allow for the regioselective synthesis of substituted triazoles . Additionally, triazoles can be alkylated or nitrated under certain conditions, leading to the formation of different products depending on the reactants and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the acidity of the triazole ring, as seen in the molecule of 1-phenyl-3-hydroxy-1,2,4-triazole, which exhibits slight acidic behavior due to the influence of the nitrogen atom and adjacent double bond . The solubility, melting point, and stability of triazole compounds can also vary depending on their substitution patterns and the presence of functional groups .

Applications De Recherche Scientifique

Triazole Derivatives in Drug Development

Triazole derivatives are crucial in drug development due to their structural versatility and range of biological activities. They serve as core structures in designing drugs with antimicrobial, antifungal, antitumor, and antiviral properties, among others. The structural variations within the triazole family allow for the synthesis of compounds with targeted therapeutic effects, making them a valuable asset in pharmaceutical chemistry. A comprehensive review by Ferreira et al. (2013) emphasizes the significance of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives in clinical studies, highlighting the ongoing interest in developing novel triazoles for medical use due to their broad biological activities (Ferreira, D. da Rocha, da Silva, Ferreira, Boechat, & Magalhães, 2013).

Synthetic Applications and Physico-Chemical Properties

The synthetic versatility of triazole derivatives is a key aspect of their scientific applications. They are employed in creating compounds for optical materials, photosensitizers, antioxidants, and even corrosion inhibitors, showcasing their wide applicability beyond pharmaceuticals. The synthesis and study of physico-chemical properties of triazole derivatives, as outlined by Parchenko (2019), reveal their importance not only in the pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture (Parchenko, 2019).

Antifungal and Antibacterial Properties

Triazole derivatives exhibit significant antifungal and antibacterial activities, making them potent candidates for addressing drug resistance issues in pathogens. The development of novel antifungal agents is critical, as resistance to existing fungicides becomes more common. Triazole cores, due to their potent and broad-spectrum activity, have been extensively studied for their antifungal properties, leading to the synthesis of new antifungal drug candidates with high effectiveness and selectivity (Kazeminejad, Marzi, Shiroudi, Kouhpayeh, Farjam, & Zarenezhad, 2022).

Propriétés

IUPAC Name |

1-phenyl-3-[[3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-5-yl]methoxy]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N6O2/c20-19(21,22)13-5-4-8-15(9-13)29-10-16-24-17(26-25-16)11-30-18-23-12-28(27-18)14-6-2-1-3-7-14/h1-9,12H,10-11H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJILWLHOLGILES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)COC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)

![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)

![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2553517.png)

![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)